molecular formula C17H22N6O4S B11332024 N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine

N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine

Cat. No.: B11332024
M. Wt: 406.5 g/mol
InChI Key: ZCDDWPWUHWQCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with trimethyl and piperazinyl groups, along with a nitrobenzenesulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine typically involves multi-step procedures. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings .

Scientific Research Applications

N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The piperazine and pyrimidine rings may also interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2-Trimethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine is unique due to the presence of the nitrobenzenesulfonyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H22N6O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N,N,2-trimethyl-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C17H22N6O4S/c1-13-18-16(20(2)3)12-17(19-13)21-8-10-22(11-9-21)28(26,27)15-6-4-14(5-7-15)23(24)25/h4-7,12H,8-11H2,1-3H3

InChI Key

ZCDDWPWUHWQCJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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